molecular formula C20H31N3O2 B11815842 tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11815842
M. Wt: 345.5 g/mol
InChI Key: DOPSODROKTXFPQ-UHFFFAOYSA-N
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Description

tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclopentyl ring, and a piperidinyl-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amine group using tert-butyl carbamate, followed by the formation of the piperidinyl-pyridinyl moiety through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl N-cyclopentyl-N-(3-piperidin-2-ylpyridin-2-yl)carbamate

InChI

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23(15-9-4-5-10-15)18-16(11-8-14-22-18)17-12-6-7-13-21-17/h8,11,14-15,17,21H,4-7,9-10,12-13H2,1-3H3

InChI Key

DOPSODROKTXFPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCC1)C2=C(C=CC=N2)C3CCCCN3

Origin of Product

United States

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